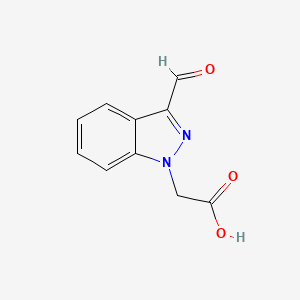

2-(3-Formyl-1H-indazol-1-yl)acetic acid

Description

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the basis for new therapeutic agents. Among the vast array of heterocyclic compounds, the indazole nucleus has emerged as a privileged structure. The specific compound, 2-(3-Formyl-1H-indazol-1-yl)acetic acid, represents a confluence of three key chemical moieties: the indazole core, a reactive formyl group, and an acetic acid side chain. This combination makes it a compound of significant interest from a research and synthetic perspective.

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern drug discovery. wikipedia.org While rarely found in nature, synthetic indazole derivatives are prominent in a multitude of pharmacologically active compounds. nih.govtandfonline.com The structural versatility of the indazole ring system allows for substitution at various positions, leading to a wide spectrum of biological activities. researchgate.netexlibrisgroup.com

Researchers have successfully developed indazole-based compounds with applications as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents. nih.govtandfonline.com The thermodynamic stability of the 1H-indazole tautomer makes it a common and reliable scaffold in synthetic strategies. nih.govaustinpublishinggroup.com Its ability to act as a versatile synthon for more complex heterocyclic systems further cements its importance in organic chemistry. tandfonline.com The development of numerous indazole derivatives for a wide range of therapeutic targets highlights the scaffold's pharmacological significance. tandfonline.com

Table 1: Pharmacological Activities of Indazole Derivatives

| Pharmacological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of various kinases and cancer cell proliferation. nih.govtandfonline.com | nih.govtandfonline.com |

| Anti-inflammatory | Modulation of inflammatory pathways. nih.govtandfonline.com | nih.govtandfonline.com |

| Antimicrobial | Activity against various bacterial and fungal strains. nih.gov | nih.gov |

| Anti-HIV | Inhibition of viral enzymes like HIV protease. researchgate.net | researchgate.net |

| Neuroprotective | Application in neurodegenerative disorders. tandfonline.com | tandfonline.com |

The utility of a core scaffold like indazole is greatly enhanced by the presence of functional groups that allow for further chemical modification or contribute directly to biological activity.

The formyl group (-CHO) , an aldehyde, is a highly versatile functional handle in organic synthesis. It can readily participate in a variety of chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion into imines, oximes, and hydrazones. This reactivity allows for the straightforward diversification of the parent molecule, enabling the exploration of a wide chemical space in the search for optimized biological activity. In a biological context, formyl groups are also significant; for instance, N-formylmethionine initiates protein synthesis in bacteria and mitochondria, a feature the immune system can use to recognize bacterial or damaged cells. wikipedia.orgdrugbank.comnih.gov

The acetic acid moiety (-CH₂COOH) introduces a carboxylic acid group, which significantly influences the physicochemical properties of a molecule. It can increase water solubility and provides a site for ionic interactions, which can be crucial for binding to biological targets. The carboxylic acid group can be converted into esters, amides, or other derivatives, offering another avenue for scaffold modification. nih.govvinipul.com Acetic acid itself is a key building block in the chemical industry and a component in the synthesis of pharmaceuticals and other materials. researchgate.netsilverfernchemical.comchemicals.co.uk The synthesis of various indazole acetic acids has been a subject of research, indicating their value as intermediates for drug discovery programs. diva-portal.orgwhiterose.ac.ukresearchgate.net

This compound is a solid chemical compound characterized by the molecular formula C₁₀H₈N₂O₃. sigmaaldrich.comchembk.com Its structure features the acetic acid group attached to the N1 position of the indazole ring and a formyl group at the C3 position. This specific arrangement of functional groups makes it a valuable intermediate in synthetic chemistry.

From a research perspective, this compound is primarily viewed as a building block. The presence of both a reactive aldehyde and a carboxylic acid on the stable indazole core allows for sequential or orthogonal chemical transformations. This enables the synthesis of complex molecular architectures and libraries of compounds for screening purposes. While extensive research focusing directly on the biological activities of this compound itself is not widely published, its potential is inferred from the vast body of literature on functionalized indazoles. nih.gov The synthesis of related indazole acetic acid derivatives highlights the ongoing interest in this class of compounds as scaffolds for drug development. diva-portal.orgresearchgate.net

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2060031-47-0 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₈N₂O₃ | sigmaaldrich.com |

| Molecular Weight | 204.18 g/mol | chembk.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Storage Temperature | 2-8°C, Inert atmosphere | bldpharm.com |

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its chemical nature and its role within the broader context of chemical and biological research. This compendium aims to:

Situate the compound within the well-established field of indazole chemistry.

Analyze the importance of its constituent functional groups—the formyl and acetic acid moieties—in chemical synthesis and potential bioactivity.

Present a research-oriented perspective on the compound, emphasizing its role as a versatile synthetic intermediate.

This article deliberately excludes any information related to clinical applications, dosage, or detailed safety profiles to maintain a clear focus on the fundamental chemical and research aspects of the title compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-(3-formylindazol-1-yl)acetic acid |

InChI |

InChI=1S/C10H8N2O3/c13-6-8-7-3-1-2-4-9(7)12(11-8)5-10(14)15/h1-4,6H,5H2,(H,14,15) |

InChI Key |

YFBXBZMHGYNDTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC(=O)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Formyl 1h Indazol 1 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis of the 2-(3-Formyl-1H-indazol-1-yl)acetic acid Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points that inform the main synthetic strategies. The most logical disconnections are at the N1-C (acetic acid) bond and the C3-C (formyl) bond.

This leads to two principal forward-synthetic approaches:

Alkylation of a Pre-formed Indazole: The disconnection of the N1-CH₂COOH bond points to a key intermediate, 1H-indazole-3-carbaldehyde . The synthesis would then involve the N-alkylation of this intermediate with a suitable two-carbon electrophile, such as an ethyl haloacetate, followed by hydrolysis of the ester to yield the final carboxylic acid. The main challenge in this route is controlling the regioselectivity of the N-alkylation to favor the desired N-1 isomer over the N-2 isomer.

Formation of the Indazole Ring on a Substituted Precursor: An alternative disconnection involves breaking the bonds of the pyrazole (B372694) ring of the indazole system. This strategy would entail constructing the indazole ring from a precursor that already contains the N-1 substituted acetic acid moiety. For instance, a substituted hydrazine (B178648), like ethyl (2-hydrazinylphenyl)acetate, could be cyclized with a suitable partner to form the indazole ring with the formyl group or a precursor already in place.

The choice between these pathways depends on the availability of starting materials, desired scale, and the need to control regioselectivity.

Established Synthetic Routes to the 1H-Indazole Core Bearing a Formyl Group at Position 3

The synthesis of the key intermediate, 1H-indazole-3-carbaldehyde, is a critical step. This involves the formation of the bicyclic indazole structure and the subsequent or concurrent introduction of the aldehyde function at the third position.

Cyclization Reactions for Indazole Ring Formation

The construction of the 1H-indazole skeleton can be achieved through various cyclization strategies, starting from appropriately substituted benzene (B151609) derivatives. These methods are foundational for building the core of the target molecule.

| Method | Starting Materials | Key Reagents/Conditions | Description |

| Nitrosation of Indoles | Substituted Indoles | Sodium Nitrite (B80452) (NaNO₂), Acid | This reaction proceeds through the nitrosation of the indole's C3 position, leading to an oxime intermediate which triggers ring opening and subsequent re-closure to form the 1H-indazole-3-carbaldehyde. rsc.orgnih.gov |

| Arylhydrazone Cyclization | Arylhydrazones | Electrochemical Anodic Oxidation | An electrochemical approach that facilitates a radical Csp²–H/N–H cyclization to form the N-N bond of the indazole ring. rsc.org |

| Intramolecular SNAr | 2-Fluoroaryl Aldehydes/Ketones, Arylhydrazines | Base (e.g., K₂CO₃), DMF | This two-step or one-pot method involves the formation of an arylhydrazone followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. nih.gov |

| Ullmann-Type Reaction | Hydrazones from o-haloaryl aldehydes | Copper Catalyst, Base | An intramolecular copper-catalyzed Ullmann reaction is used to form the N-N bond, cyclizing the hydrazone to the 1H-indazole. thieme-connect.com |

| Diazotization Routes | o-Toluidines, o-Alkynylanilines | NaNO₂, Acid | Diazotization of an amino group on a substituted aniline, followed by intramolecular cyclization, is a classic method for forming the indazole ring. chemicalbook.comnih.gov |

| [3+2] Cycloaddition | Arynes, Hydrazones/Diazo Compounds | Base | Arynes, generated in situ, can undergo a [3+2] cycloaddition with various hydrazones or diazo compounds to construct the indazole skeleton. organic-chemistry.org |

Formylation Strategies for Indazole-3-carbaldehyde Synthesis

Introducing a formyl group at the C-3 position of the indazole ring is a non-trivial step, as direct electrophilic formylation methods like the Vilsmeier-Haack reaction are generally ineffective on the indazole core. nih.gov Therefore, alternative and indirect strategies are employed.

| Strategy | Precursor | Key Reagents/Conditions | Description |

| Nitrosation of Indoles | Substituted Indoles | NaNO₂, slightly acidic environment | This is a highly effective and direct method that converts indoles into 1H-indazole-3-carboxaldehydes in a single, albeit mechanistically complex, transformation. rsc.orgnih.govrsc.org It is often the preferred route. |

| Oxidation of 3-Methylindazole | 3-Methylindazole | Oxidizing Agent (e.g., SeO₂) | The methyl group at C-3 can be oxidized to the corresponding aldehyde. This requires the prior synthesis of the 3-methylindazole precursor. |

| Reduction of C-3 Esters/Acids | 1H-Indazole-3-carboxylic acid or its esters | Reducing agents (e.g., DIBAL-H) followed by re-oxidation | A C-3 carboxylate can be reduced to the primary alcohol, which is then re-oxidized to the aldehyde using standard oxidation protocols (e.g., PCC, Swern, or Dess-Martin oxidation). nih.gov |

| From 3-Halogenoindazoles | 3-Iodo- or 3-Bromoindazole | 1. Pd or Cu catalyst, Cyanide source (e.g., KCN) 2. Reducing agent (e.g., DIBAL-H) | This two-step sequence involves the conversion of a 3-halogenoindazole to a 3-cyanoindazole via transition-metal-catalyzed cyanation, followed by the reduction of the nitrile to an aldehyde. nih.gov |

| Lithiation and Formylation | Substituted Benzene Derivatives | 1. Organolithium reagent (e.g., n-BuLi) 2. DMF | For specific substrates, ortho-directed lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can introduce the aldehyde group prior to or during ring formation. thieme-connect.com |

The nitrosation of indoles stands out as a particularly efficient method, providing direct access to the 1H-indazole-3-carbaldehyde scaffold from readily available indole (B1671886) starting materials. researchgate.net

Strategies for Introducing the Acetic Acid Moiety at Indazole N-1

With the 1H-indazole-3-carbaldehyde core in hand, the final key transformation is the introduction of the acetic acid group at the N-1 position. This is typically an N-alkylation reaction where controlling the site of alkylation is paramount.

N-Alkylation Approaches Utilizing Haloacetic Acid Precursors

The most direct method for installing the acetic acid side chain is the N-alkylation of the indazole ring with a haloacetic acid ester, such as ethyl bromoacetate (B1195939), followed by saponification of the ester.

Several factors have been studied to control the regioselectivity of this reaction:

Base and Solvent System: The choice of base and solvent plays a crucial role. The combination of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) as the solvent has been shown to provide high selectivity for the N-1 alkylated product. nih.govresearchgate.net This is attributed to the coordination of the sodium cation with the N-2 nitrogen and a nearby electron-rich atom (like the oxygen of the C-3 formyl group), sterically directing the incoming electrophile to the N-1 position. nih.gov

Substituent Effects: Electron-withdrawing groups at the C-3 position, such as the formyl group in the key intermediate, generally favor the formation of the N-1 alkylated isomer. nih.gov

Thermodynamic vs. Kinetic Control: The N-1 substituted indazole is typically the more thermodynamically stable isomer. nih.gov Reaction conditions that allow for equilibration can favor the formation of the N-1 product.

A general procedure involves treating 1H-indazole-3-carbaldehyde with ethyl bromoacetate in the presence of a suitable base like K₂CO₃ or NaH in a solvent such as DMF or THF. nih.gov The resulting ester is then hydrolyzed under basic conditions (e.g., NaOH in water/methanol) to afford the final this compound. nih.gov Recent studies have focused on developing highly scalable and selective N-1 alkylation protocols to overcome the issue of mixed isomers. rsc.org

Alternative C-N Bond Forming Methodologies

Instead of alkylating a pre-formed indazole, an alternative approach is to construct the indazole ring with the N-1 substituent already attached. This strategy circumvents the problem of N-1/N-2 regioselectivity entirely.

This can be achieved by using a hydrazine derivative that already contains the acetic acid ester moiety. For example, a substituted 2-fluorobenzaldehyde (B47322) can be reacted with a hydrazine such as tert-butyl 2-hydrazinylacetate. The resulting hydrazone can then undergo an intramolecular cyclization (e.g., via an SNAr mechanism) to form the N-1 substituted indazole ring directly. nih.gov This method provides unambiguous regiochemical control from the outset.

Another novel approach involves the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids. whiterose.ac.uk Depending on the reaction conditions and the nucleophilic solvent used, this method can provide access to various indazole acetic acid derivatives, showcasing an alternative route that builds the heterocyclic system through N-N bond formation. whiterose.ac.uk

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity in this compound Preparation

The synthesis of this compound is a multi-step process, primarily involving the formation of the indazole-3-carboxaldehyde scaffold followed by N-alkylation. The optimization of each of these steps is critical for achieving high yields and regioselectivity.

The initial synthesis of the indazole-3-carboxaldehyde can be achieved through various methods, with a notable approach being the nitrosation of indoles. An optimized procedure for this conversion involves the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in a dimethylformamide (DMF)/water solvent system. nih.govrsc.org

The subsequent N-alkylation of the indazole ring to introduce the acetic acid group is a step where regioselectivity becomes a major consideration, as alkylation can occur at either the N-1 or N-2 position of the indazole ring. nih.govresearchgate.net The formation of this compound requires specific N-1 alkylation.

Solvent, Catalyst, and Reagent Selection

For Indazole-3-carboxaldehyde Synthesis:

The choice of reagents and solvents is crucial in the nitrosation of indoles to form indazole-3-carboxaldehydes. The reaction is typically carried out using a nitrosating agent like sodium nitrite in an acidic medium. nih.gov The solvent system often consists of a mixture of water and an organic solvent such as DMF. nih.gov The concentration of the acid and the rate of addition of the indole solution are critical parameters to control to minimize side reactions. nih.gov

For N-Alkylation:

The N-alkylation step to introduce the acetic acid moiety is highly influenced by the selection of the base, solvent, and alkylating agent. To achieve N-1 regioselectivity, a combination of a strong base and a suitable solvent is necessary.

Bases: Studies on the N-alkylation of substituted indazoles have shown that strong bases like sodium hydride (NaH) and potassium tert-butoxide can favor N-1 substitution. nih.gov Cesium carbonate (Cs₂CO₃) has also been used, but it may lead to a mixture of N-1 and N-2 isomers depending on the solvent and temperature. nih.govnih.gov

Solvents: Dimethylformamide (DMF) is a commonly used solvent for N-alkylation reactions. nih.govnih.gov Tetrahydrofuran (THF) has also been shown to be effective, particularly in combination with strong bases like NaH, leading to high N-1 regioselectivity. nih.govresearchgate.net Other solvents like dioxane and chlorobenzene (B131634) have also been explored, with dioxane showing promising results in certain conditions. beilstein-journals.org

Alkylating Agents: The typical alkylating agent for the synthesis of this compound would be a haloacetic acid ester, such as ethyl bromoacetate, followed by hydrolysis of the ester to the carboxylic acid.

Interactive Data Table: Solvent and Base Effects on N-1 Regioselectivity of Indazole Alkylation

| Base | Solvent | N-1:N-2 Ratio | Conversion (%) | Reference |

| Cs₂CO₃ | DMF | Partial preference for N-1 | - | nih.gov |

| Potassium tert-butoxide | THF | 94:6 | 30 | nih.gov |

| NaH | THF | >99:1 | 57 | nih.gov |

| NaH | THF (at 50°C) | >99:1 | 100 | nih.gov |

| Cs₂CO₃ | Dioxane (at 90°C) | - | 96 | beilstein-journals.org |

Note: Data is generalized from studies on similar indazole systems and indicates trends.

Temperature, Pressure, and Reaction Time Effects

The physical parameters of the reaction, including temperature, pressure, and duration, significantly impact the yield and selectivity of the synthesis.

For Indazole-3-carboxaldehyde Synthesis:

The nitrosation of indoles is often initiated at a low temperature (0 °C) to control the initial exothermic reaction. nih.gov The reaction mixture is then heated to a higher temperature, typically around 50-80 °C, for several hours to drive the reaction to completion. nih.gov

For N-Alkylation:

Temperature plays a critical role in the N-alkylation of indazoles. Increasing the reaction temperature can improve the conversion rate. For instance, with NaH in THF, increasing the temperature from room temperature to 50 °C resulted in complete conversion to the N-1 alkylated product while maintaining excellent regioselectivity. nih.gov Similarly, for reactions using Cs₂CO₃, temperatures around 90 °C have been found to be effective. nih.govbeilstein-journals.org Reaction times are typically in the range of several hours to overnight to ensure complete reaction. nih.govnih.gov

Interactive Data Table: Temperature Effect on Indazole Synthesis

| Reaction Step | Temperature (°C) | Effect | Reference |

| Nitrosation of Indole | 0, then 80 | Controlled initiation, then completion | nih.gov |

| N-Alkylation (NaH/THF) | Room Temp → 50 | Increased conversion | nih.gov |

| General Indazole Synthesis | ↑ to 110 | Increased yield | researchgate.net |

| General Indazole Synthesis | > 110 | Decreased yield (side reactions) | researchgate.net |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of indazole derivatives is an area of growing interest, focusing on reducing the environmental impact of chemical processes. benthamdirect.combohrium.com

Solvent-Free and Aqueous Media Syntheses

Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. For the synthesis of the indazole core, methods utilizing greener solvents like polyethylene (B3416737) glycol (PEG) have been reported. organic-chemistry.org Some syntheses of indazoles have been achieved under solvent-free conditions or in aqueous media, which significantly reduces the generation of volatile organic compound waste. imedpub.comsamipubco.com For instance, the use of a recyclable silica (B1680970) sulfuric acid catalyst can facilitate the reaction without the need for hazardous organic solvents. imedpub.com

Catalyst Reuse and Sustainability Considerations

The development of reusable catalysts is a cornerstone of green chemistry. In the context of indazole synthesis, solid acid catalysts like silica sulfuric acid have been shown to be efficient and can be easily recovered by filtration and reused multiple times with minimal loss of activity. imedpub.com The use of natural catalysts, such as lemon peel powder, under ultrasound irradiation has also been explored for the synthesis of 1H-indazoles, offering a sustainable and efficient alternative. researchgate.net These approaches, while not directly reported for this compound, provide a framework for developing greener synthetic routes for this compound.

Asymmetric Synthesis Approaches for Chiral Analogues (if applicable)

The compound this compound itself is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced, is a relevant area of investigation, particularly for pharmaceutical applications where single enantiomers are often required. nih.gov

Asymmetric synthesis could potentially be applied to create chiral derivatives of this compound. This could be achieved by introducing a chiral center on the acetic acid side chain or on a substituent on the indazole ring. While specific methods for the asymmetric synthesis of analogues of this particular compound are not widely reported, general strategies for asymmetric synthesis of chiral indene (B144670) and other heterocyclic skeletons exist. oaepublish.com These often involve the use of chiral catalysts or chiral starting materials to induce stereoselectivity. For example, Pd-catalyzed asymmetric dipolar cyclization has been used to create chiral spiro-indenes. oaepublish.com Such methodologies could potentially be adapted for the synthesis of chiral indazole-containing compounds.

Chemical Reactivity and Derivatization Strategies of the Indazoleacetic Acid Core

Reactivity of the Formyl Group in 2-(3-Formyl-1H-indazol-1-yl)acetic acid

The formyl group, an aldehyde functionality, is a key site for various chemical reactions, making 1H-indazole-3-carboxaldehyde derivatives valuable intermediates in synthetic chemistry nih.gov. Its reactivity allows for the introduction of diverse structural motifs through nucleophilic additions, oxidation-reduction processes, and condensation reactions.

Nucleophilic Addition Reactions to the Aldehyde Moiety

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. A prominent example of this reactivity is the Grignard reaction, where organomagnesium halides add to the aldehyde to furnish secondary alcohols organic-chemistry.org. While specific examples with this compound are not extensively documented, the general reactivity of aldehydes suggests that treatment with a Grignard reagent (R-MgBr) would yield the corresponding secondary alcohol derivative. The reaction typically proceeds via nucleophilic addition of the organometallic reagent to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide youtube.com.

Another important nucleophilic addition is the reaction with nitriles, which, after hydrolysis, can yield ketones masterorganicchemistry.com. This transformation provides a pathway to more complex carbonyl derivatives of the indazole core.

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes This table is illustrative of the general reactivity of aldehydes and does not represent specific results for this compound.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Organometallic | Grignard Reagent (R-MgBr) | Secondary Alcohol | organic-chemistry.org |

| Cyanide | HCN/NaCN | Cyanohydrin | General Knowledge |

| Nitrile (followed by hydrolysis) | R-CN | Ketone | masterorganicchemistry.com |

Oxidation and Reduction Pathways of the Formyl Functionality

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of 1H-indazole-3-carboxaldehyde derivatives can lead to the corresponding 1H-indazole-3-carboxylic acid. While specific oxidizing agents for the title compound are not detailed, analogous transformations on indole-3-carboxaldehyde (B46971) have been reported, suggesting that reagents like sodium periodate (B1199274) could be effective researchgate.net. The formation of carboxylic acid as a side product during some syntheses of indazole-3-carboxaldehydes further indicates the susceptibility of the formyl group to oxidation rsc.org.

Conversely, reduction of the formyl group provides access to 3-hydroxymethyl-indazole derivatives. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed for the selective reduction of aldehydes to alcohols semanticscholar.orgnih.gov. The reduction of a related nitro-substituted indazole derivative to a primary alcohol has been documented, highlighting the feasibility of such transformations on the indazole scaffold researchgate.net.

Table 2: Oxidation and Reduction of the Formyl Group This table illustrates general transformations of aldehydes and related indazole derivatives.

| Transformation | Typical Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Sodium periodate (NaIO₄) | Carboxylic Acid | researchgate.net |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | semanticscholar.orgnih.gov |

Condensation Reactions Involving the Aldehyde Group

The formyl group of 1H-indazole-3-carboxaldehyde derivatives is a valuable precursor for various condensation reactions, which are crucial for forming new carbon-carbon bonds and constructing more complex molecular architectures. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group nih.gov.

The Knoevenagel condensation is a key reaction where the aldehyde reacts with active methylene compounds, such as malonic acid derivatives or β-ketosulfonamides, often catalyzed by a weak base like piperidine (B6355638) nih.govbeilstein-journals.orgmdpi.comnih.gov. This reaction leads to the formation of α,β-unsaturated products, which are versatile intermediates for further synthetic manipulations.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene nih.govmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com. This reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. This method is widely used for the synthesis of specifically substituted alkenes.

Table 3: Condensation Reactions of the Aldehyde Group This table highlights key condensation reactions applicable to 1H-indazole-3-carboxaldehyde derivatives.

| Reaction Name | Reactant Type | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound | nih.govnih.govbeilstein-journals.orgmdpi.comnih.gov |

| Wittig Reaction | Phosphonium Ylide | Alkene | nih.govmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com |

Transformations of the Acetic Acid Moiety

The acetic acid group attached to the N1 nitrogen of the indazole ring offers another handle for chemical modification, primarily through reactions of the carboxylic acid functionality.

Esterification and Amidation Reactions

Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using reagents like thionyl chloride in the alcohol as a solvent chemicalbook.comjocpr.commedcraveonline.com. For instance, 1H-indazole-3-carboxylic acid has been successfully converted to its methyl ester by treatment with thionyl chloride in methanol (B129727) chemicalbook.com. A similar approach would be applicable to this compound to yield the corresponding ester. Basic hydrolysis can then be used to convert the ester back to the carboxylic acid if needed nih.gov.

Amidation is another key transformation, allowing for the formation of amide bonds which are prevalent in many biologically active molecules. This is typically achieved by activating the carboxylic acid, for example with a coupling agent like O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), followed by the addition of a primary or secondary amine fishersci.co.ukgoogle.com. This method has been used for the synthesis of N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide from indazole-3-carboxylic acid google.com.

Table 4: Derivatization of the Acetic Acid Moiety This table summarizes common reactions of the carboxylic acid group on indazole derivatives.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) or Thionyl chloride | Ester | chemicalbook.comjocpr.commedcraveonline.com |

| Amidation | Amine, Coupling agent (e.g., HBTU), Base (e.g., DIPEA) | Amide | fishersci.co.ukgoogle.com |

Acid Chloride Formation and Subsequent Derivatizations

The carboxylic acid can be converted into a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate can then be reacted with a variety of nucleophiles to produce a range of derivatives. For example, reaction with amines readily forms amides, often under milder conditions than direct coupling methods fishersci.co.uk. The Schotten-Baumann reaction conditions, involving the reaction of an acyl chloride with an amine in the presence of a base, are a classic example of this approach fishersci.co.uk.

While specific literature on the acid chloride formation from this compound is scarce, this is a standard transformation for carboxylic acids and would be expected to proceed, providing a key intermediate for further derivatization.

Modifications at the α-Carbon of the Acetic Acid Side Chain

The α-carbon of the acetic acid side chain in indazole acetic acid derivatives represents a key position for introducing structural diversity. While specific studies on the α-functionalization of this compound are not extensively documented, research on related indazole acetic acid scaffolds provides valuable insights into potential synthetic strategies.

One notable approach involves the synthesis of α-hydroxy and α-alkoxy indazole acetic acids. A study by Odell et al. demonstrated a novel cascade N-N bond-forming reaction to produce these derivatives from 3-amino-3-(2-nitroaryl)propanoic acids. rsc.orgaustinpublishinggroup.com This method, conducted under basic conditions with various alcohol nucleophiles, allows for the direct incorporation of an alkoxy group at the α-position. For instance, reaction with methanol yields the corresponding α-methoxyacetic acid derivative. rsc.orgaustinpublishinggroup.com This strategy highlights a potential pathway to introduce oxygen-containing functionalities at the α-carbon of our target molecule, which could significantly alter its physicochemical properties.

The following table summarizes the types of α-substituted indazole acetic acids synthesized through this cascade reaction, illustrating the potential for modification.

| Starting Material | Nucleophile/Solvent | Resulting α-Substituent |

| 3-Amino-3-(2-nitrophenyl)propanoic acid | Methanol | Methoxy |

| 3-Amino-3-(2-nitrophenyl)propanoic acid | Ethanol | Ethoxy |

| 3-Amino-3-(2-nitrophenyl)propanoic acid | Isopropanol | Isopropoxy |

| 3-Amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | Unsubstituted |

| 3-Amino-3-(5-methoxy-2-nitrophenyl)propanoic acid | Methanol | Methoxy |

Data sourced from Odell et al. rsc.orgaustinpublishinggroup.com

It is important to note that the presence of the 3-formyl group in "this compound" might influence the outcome of these reactions. The aldehyde functionality could potentially undergo side reactions under the basic conditions employed. Therefore, protection of the formyl group might be necessary before attempting α-functionalization via this route.

Reactivity and Stability of the Indazole Heterocycle

The indazole ring system is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the fused benzene (B151609) ring. The presence of the N1-acetic acid and C3-formyl substituents in "this compound" will further modulate this reactivity.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring

Electrophilic Aromatic Substitution:

The indazole ring is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. In the case of 1H-indazoles, electrophilic attack typically occurs at the C3, C5, and C7 positions. The N1-acetic acid group is generally considered to be electron-withdrawing, which would deactivate the ring towards electrophilic attack. Conversely, the nitrogen atoms of the pyrazole (B372694) ring can be protonated under strongly acidic conditions, which would also deactivate the ring.

Specific examples of electrophilic substitution on the indazole ring, while not on the exact title compound, provide a basis for potential reactions:

Halogenation: Bromination of 1H-indazole with Br2 can lead to the introduction of a bromine atom at the 3-position. nih.gov However, since the 3-position is already occupied in our target molecule, substitution would be directed to the benzene ring, likely at C5 or C7.

Nitration: Nitration of 2H-indazoles has been achieved at the C3-position using Fe(NO3)3. nih.gov For our N1-substituted indazole, nitration would be expected to occur on the benzene portion of the molecule.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) on the indazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. In a highly activated system, such as 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, the nitro group at the 4-position can be displaced by various nucleophiles. chembk.com This suggests that if a suitable leaving group were present on the benzene ring of "this compound" (e.g., a halogen at C4, C5, C6, or C7), and potentially with additional activating groups, nucleophilic substitution could be a viable derivatization strategy.

Metalation and Cross-Coupling Reactions at Indazole C-Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. These reactions typically involve the coupling of a halo-indazole with a suitable partner, such as a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling).

For "this compound," this would first require the synthesis of a halogenated derivative. Halogenation would likely occur at the C5 or C7 positions. Once obtained, these halo-derivatives could undergo various cross-coupling reactions.

Suzuki Coupling: The Suzuki cross-coupling of bromo- or iodo-indazoles with aryl or heteroaryl boronic acids is a well-established method for forming C-C bonds. For example, 5-bromoindazoles have been successfully coupled with various boronic acids in the presence of a palladium catalyst. chembk.comrsc.org

Heck Reaction: The Heck reaction allows for the vinylation of halo-indazoles. This reaction would introduce an alkene functionality at a C-position of the indazole ring.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of an alkyne group by reacting a halo-indazole with a terminal alkyne in the presence of a palladium and copper co-catalyst. researchgate.net

Directed Ortho-Metalation (DoM):

Directed ortho-metalation is another powerful technique for the functionalization of aromatic rings. This method relies on a directing group to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. In the context of N-substituted indazoles, the N1-substituent can act as a directing group. The N1-acetic acid group in our target molecule, particularly after conversion to an amide or ester, could potentially direct metalation to the C7 position. This would generate an organometallic intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents at the C7 position.

The following table summarizes potential cross-coupling reactions for a hypothetical halo-derivative of this compound:

| Reaction Type | Coupling Partner | Potential Product Functionalization |

| Suzuki Coupling | Aryl/Heteroarylboronic acid | Aryl/Heteroaryl group at C5 or C7 |

| Heck Reaction | Alkene | Vinyl group at C5 or C7 |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group at C5 or C7 |

Stability under Varied Chemical Environments (e.g., pH, redox conditions)

The stability of "this compound" is a critical consideration for its synthesis, storage, and application. The molecule possesses several functional groups that can be affected by pH and redox conditions.

pH Stability:

Redox Stability:

The indazole ring is generally stable to mild oxidizing and reducing agents. However, the 3-formyl group is susceptible to both oxidation and reduction.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromic acid. This would yield 2-(3-carboxy-1H-indazol-1-yl)acetic acid.

Reduction: The aldehyde can be reduced to a primary alcohol (2-(3-(hydroxymethyl)-1H-indazol-1-yl)acetic acid) using reducing agents like sodium borohydride or lithium aluminum hydride. The carboxylic acid group may also be reduced under harsher conditions (e.g., with LiAlH4).

The stability of related indole-3-acetic acid derivatives under oxidative conditions has been studied, indicating that the indole (B1671886) nucleus can undergo oxidative degradation. nih.govnih.gov While indazoles are generally more stable than indoles, the potential for oxidative degradation of the indazole ring in "this compound" under strong oxidizing conditions should be considered.

Multi-functionalization Strategies for Generating Analogues of this compound

The presence of multiple reactive sites on "this compound" allows for the development of multi-functionalization strategies to generate a diverse library of analogues. These strategies can be broadly categorized as sequential and parallel derivatization approaches.

Sequential and Parallel Derivatization Approaches

Sequential Derivatization:

Sequential derivatization involves the stepwise modification of the different functional groups. The order of these reactions is crucial to avoid unwanted side reactions and may require the use of protecting groups. A possible sequential derivatization strategy could be:

Protection of the formyl group: The aldehyde could be protected as an acetal (B89532) to prevent its reaction in subsequent steps.

Derivatization of the carboxylic acid: The protected intermediate could then undergo reactions at the carboxylic acid group, such as esterification or amidation.

Functionalization of the indazole ring: The resulting ester or amide could then be subjected to, for example, halogenation followed by a cross-coupling reaction to introduce a substituent on the benzene ring.

Modification of the α-carbon: If desired, the α-carbon could be functionalized at an appropriate stage.

Deprotection of the formyl group: Finally, removal of the acetal protecting group would regenerate the aldehyde functionality.

This stepwise approach allows for precise control over the final structure of the analogue.

Parallel Derivatization:

Parallel synthesis aims to generate a library of compounds simultaneously. For "this compound," a parallel approach could involve:

Preparation of a key intermediate: A common intermediate, such as a halogenated derivative of this compound methyl ester, could be synthesized on a larger scale.

Diversification: This key intermediate could then be distributed into a multi-well plate and reacted with a variety of building blocks. For example:

A library of boronic acids could be used in a parallel Suzuki coupling reaction to generate a range of C-aryl or C-heteroaryl derivatives.

A library of amines could be used for parallel amidation of the ester group (after hydrolysis to the carboxylic acid).

The formyl group could be reacted with a library of hydrazines or hydroxylamines to form hydrazones or oximes in parallel.

This approach is highly efficient for generating a large number of analogues for screening purposes. Multi-component reactions, where three or more reactants combine in a single step, could also be a powerful tool for the parallel synthesis of complex derivatives starting from the 3-formyl-1H-indazole core. rsc.org

Library Synthesis Based on the Indazoleacetic Acid Scaffold

The strategic positioning of the formyl and carboxylic acid groups on the indazoleacetic acid scaffold allows for the construction of extensive compound libraries through a variety of synthetic transformations. The aldehyde at C3 serves as a key handle for diversification, while the carboxylic acid at N1 provides a vector for introducing another layer of complexity, often tailored for specific biological targets or to modulate physicochemical properties.

The generation of libraries from this scaffold typically involves a systematic exploration of reactions at both the aldehyde and carboxylic acid functionalities. The aldehyde can be readily converted into a wide array of other functional groups or used in condensation reactions to build larger molecular frameworks. For instance, it can undergo reductive amination with a diverse set of primary and secondary amines to yield a library of aminoalkyl-indazole derivatives. Similarly, Wittig-type reactions or Knoevenagel condensations can be employed to introduce various substituted alkenes at the C3 position. researchgate.net

The carboxylic acid moiety is commonly derivatized through amide bond formation, coupling with a broad range of amines to produce a library of amides. This is a particularly attractive strategy in drug discovery, as the amide bond is a common feature in many biologically active molecules. Esterification with different alcohols provides another avenue for diversification.

A hypothetical library synthesis plan could involve a two-dimensional combinatorial approach. In the first dimension, a set of diverse amines could be reacted with the carboxylic acid to generate a series of amides. In the second dimension, each of these amides could then be subjected to a variety of transformations at the aldehyde group, such as reductive amination with a panel of different amines or aldehydes. This approach allows for the rapid generation of a large and diverse library of compounds from a single starting scaffold.

Table 1: Potential Derivatization Reactions for Library Synthesis

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

| C3-Formyl | Reductive Amination | Various primary/secondary amines, NaBH(OAc)₃ | Secondary/tertiary amine |

| Wittig Reaction | Various phosphonium ylides | Alkene | |

| Knoevenagel Condensation | Active methylene compounds, base | Substituted alkene | |

| Aldol Condensation | Ketones, aldehydes, acid/base catalysis | β-Hydroxy carbonyl | |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid | |

| Reduction | Reducing agents (e.g., NaBH₄) | Alcohol | |

| N1-Acetic Acid | Amide Coupling | Various amines, coupling agents (e.g., HATU, DCC) | Amide |

| Esterification | Various alcohols, acid catalysis | Ester |

Chemo- and Regioselective Functionalization Challenges and Solutions

The presence of multiple reactive sites on the this compound molecule presents significant challenges in achieving chemo- and regioselectivity during functionalization. The primary challenge lies in selectively modifying one functional group without affecting the others. For instance, many reagents that react with the aldehyde can also react with the carboxylic acid, and vice versa. Furthermore, the indazole ring itself can undergo electrophilic substitution, adding another layer of complexity.

Challenges:

Chemoselectivity between the aldehyde and carboxylic acid: Many common reactions, such as reduction or oxidation, can affect both functional groups. For example, strong reducing agents like lithium aluminum hydride would reduce both the aldehyde and the carboxylic acid.

Regioselectivity of N-alkylation: The synthesis of the starting material itself presents a regioselectivity challenge, as alkylation of 1H-indazole can occur at either the N1 or N2 position. rsc.org The synthesis of the desired N1-substituted isomer requires carefully controlled reaction conditions.

Functionalization of the indazole ring: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents, and controlling this regioselectivity can be difficult.

Protecting group strategy: To achieve selective functionalization, a carefully designed protecting group strategy is often necessary. This adds extra steps to the synthesis and requires protecting groups that can be selectively introduced and removed under mild conditions.

Solutions:

Orthogonal Protecting Groups: A key solution to the chemoselectivity problem is the use of orthogonal protecting groups. wiley-vch.de For example, the carboxylic acid can be protected as an ester (e.g., a methyl or ethyl ester) which is stable under the conditions used for many aldehyde reactions. The aldehyde could be protected as an acetal, which is stable to many conditions used for amide coupling at the carboxylic acid. The choice of protecting groups is crucial and must be compatible with the planned reaction sequence.

Selective Reagents and Conditions: The use of milder, more selective reagents can also address chemoselectivity issues. For example, sodium borohydride is a milder reducing agent than lithium aluminum hydride and can often selectively reduce an aldehyde in the presence of a carboxylic acid. Similarly, specific coupling agents for amide bond formation can be chosen to minimize side reactions with the aldehyde.

Directed Metalation: For regioselective functionalization of the indazole ring, directed metalation strategies can be employed. This involves using a directing group to guide a metalating agent (like an organolithium reagent) to a specific position on the ring, which can then be quenched with an electrophile.

Control of N-Alkylation: The regioselective synthesis of the N1-acetic acid derivative can be favored by using specific bases and solvents during the alkylation of the parent indazole. For example, the use of a stronger base might favor deprotonation at the more acidic N1 position.

Table 2: Illustrative Protecting Group Strategies

| Functional Group to Protect | Protecting Group | Introduction Conditions | Removal Conditions | Orthogonal to: |

| Carboxylic Acid | Methyl Ester | Methanol, Acid catalyst | Base hydrolysis (e.g., NaOH) | Acetal protection of aldehyde |

| Aldehyde | Acetal (e.g., with ethylene (B1197577) glycol) | Ethylene glycol, Acid catalyst | Acid hydrolysis | Amide coupling at carboxylic acid |

| Indazole N-H (if starting from 3-formylindazole) | Boc (tert-butoxycarbonyl) | Boc₂O, base | Acid (e.g., TFA) | Esterification of carboxylic acid |

By carefully considering these challenges and implementing appropriate synthetic strategies, the this compound scaffold can be effectively utilized for the creation of diverse and complex chemical libraries for biological screening and lead optimization.

Spectroscopic and Advanced Analytical Characterization of 2 3 Formyl 1h Indazol 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 2-(3-Formyl-1H-indazol-1-yl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

1H NMR Chemical Shift Analysis of Indazole Protons and Side Chain Protons

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole ring system and the acetic acid side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons on the benzene (B151609) portion of the indazole ring (H-4, H-5, H-6, and H-7) typically resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shift of each proton is influenced by the electron-withdrawing or -donating nature of the substituents and their positions on the ring. The proton at position H-7 is often deshielded due to the anisotropic effect of the pyrazole (B372694) ring nitrogen (N-1), leading to a downfield shift. rtu.lv The formyl proton (-CHO) is highly deshielded and is expected to appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm.

The methylene (B1212753) protons (-CH2-) of the acetic acid side chain are adjacent to the N-1 of the indazole ring and the carboxylic acid group. Their chemical shift is anticipated to be in the range of δ 5.0-5.5 ppm as a singlet, influenced by the electronegativity of the adjacent nitrogen and the deshielding effect of the carbonyl group. The acidic proton of the carboxylic acid (-COOH) is typically a broad singlet and its chemical shift is highly dependent on the solvent and concentration, but generally appears downfield, often above δ 10.0 ppm, and may undergo exchange with deuterated solvents. nih.govnih.gov

Table 1: Predicted 1H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar indazole derivatives found in the literature. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.8 - 8.2 | d |

| H-5 | 7.2 - 7.6 | t |

| H-6 | 7.4 - 7.8 | t |

| H-7 | 8.0 - 8.4 | d |

| -CH2- | 5.0 - 5.5 | s |

| -CHO | 9.5 - 10.5 | s |

| -COOH | > 10.0 | br s |

13C NMR and DEPT Spectroscopy for Carbon Framework Elucidation

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of the indazole ring are expected to appear in the δ 110-150 ppm range. The carbon of the formyl group (C=O) is significantly deshielded and will resonate at a very downfield position, typically between δ 185 and 195 ppm. The carboxylic acid carbonyl carbon is also found downfield, generally in the δ 170-180 ppm region. The methylene carbon of the acetic acid side chain is expected around δ 50-60 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH2, and CH3 groups. A DEPT-135 experiment would show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons, including the carbonyl carbons and the bridgehead carbons of the indazole ring, would be absent in a DEPT spectrum. This technique is invaluable for the unambiguous assignment of the carbon signals.

Table 2: Predicted 13C NMR Chemical Shifts and DEPT-135 Data for this compound This table is generated based on typical chemical shift values for similar indazole derivatives. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-3 | 140 - 145 | Quaternary (absent) |

| C-3a | 120 - 125 | Quaternary (absent) |

| C-4 | 120 - 125 | CH (positive) |

| C-5 | 125 - 130 | CH (positive) |

| C-6 | 128 - 132 | CH (positive) |

| C-7 | 110 - 115 | CH (positive) |

| C-7a | 135 - 140 | Quaternary (absent) |

| -CH2- | 50 - 60 | CH2 (negative) |

| -COOH | 170 - 180 | Quaternary (absent) |

| -CHO | 185 - 195 | CH (positive) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum would show correlations between protons that are spin-spin coupled, typically those on adjacent carbons. This would be instrumental in assigning the protons of the benzene ring by tracing the connectivity from H-4 to H-5, H-5 to H-6, and H-6 to H-7.

HSQC (Heteronuclear Single Quantum Coherence): The 1H-13C HSQC spectrum correlates protons directly to the carbons to which they are attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons by correlating the assigned proton signals from the 1H NMR spectrum to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The 1H-13C HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the methylene protons (-CH2-) to the C-7a and C-3 of the indazole ring, as well as to the carboxylic acid carbonyl carbon, would confirm the attachment of the side chain to the N-1 position. Correlations from the formyl proton to C-3 would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): The 1H-1H NOESY spectrum shows correlations between protons that are close in space, even if they are not directly coupled. This can be used to confirm spatial relationships within the molecule. For example, a NOESY correlation between the methylene protons and the H-7 proton of the indazole ring would provide further evidence for the N-1 substitution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C10H8N2O3), the expected monoisotopic mass is approximately 204.0535 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this calculated value, typically with an error of less than 5 ppm, thus confirming the molecular formula. chemrxiv.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules. In positive ion mode, after protonation to form [M+H]+, potential fragmentation pathways could include:

Loss of water (H2O) from the carboxylic acid group.

Loss of carbon monoxide (CO) from the formyl group.

Decarboxylation, with the loss of carbon dioxide (CO2).

Cleavage of the acetic acid side chain.

In negative ion mode, starting with the deprotonated molecule [M-H]-, a prominent fragmentation would be the loss of CO2 from the carboxylate group. The analysis of these fragmentation pathways provides confirmatory evidence for the presence of the formyl and carboxylic acid functional groups and their connectivity to the indazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the chemical bonds. For this compound, the IR spectrum is expected to exhibit distinct peaks corresponding to its three main components: the formyl group, the carboxylic acid moiety, and the indazole ring.

The formyl group (-CHO) gives rise to two characteristic stretching vibrations: the C-H stretch and the C=O stretch. The aldehydic C-H stretch typically appears as a pair of weak to medium bands in the region of 2830-2695 cm⁻¹. The carbonyl (C=O) stretching vibration of an aldehyde is one of the most intense and recognizable bands in the IR spectrum, generally found in the range of 1740-1720 cm⁻¹. The exact position of this band is sensitive to conjugation. In the case of this compound, where the formyl group is attached to the aromatic indazole ring, conjugation is expected to lower the C=O stretching frequency.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | 2830-2810 and 2730-2710 | Weak to Medium |

| Aldehydic C=O Stretch | 1710-1685 (conjugated) | Strong |

This is an interactive data table. Click on the headers to sort.

The carboxylic acid functional group (-COOH) is characterized by a very broad O-H stretching band that typically spans from 3300 to 2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which is a prominent feature in the solid-state structure of carboxylic acids. The carbonyl (C=O) stretching vibration of a carboxylic acid is also a strong band, usually appearing in the region of 1725-1700 cm⁻¹. In the solid state, due to hydrogen-bonded dimer formation, this band is often observed at a lower frequency, around 1710-1680 cm⁻¹.

Furthermore, the C-O stretching and O-H bending vibrations are also characteristic. The C-O stretch is typically found between 1320-1210 cm⁻¹, while the in-plane and out-of-plane O-H bending vibrations are observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3300-2500 | Very Broad, Strong |

| C=O Stretch (H-bonded dimer) | 1710-1680 | Strong |

| C-O Stretch | 1320-1210 | Medium |

| O-H Bend (in-plane) | 1440-1395 | Medium |

| O-H Bend (out-of-plane) | 950-910 | Broad, Medium |

This is an interactive data table. Click on the headers to sort.

The indazole ring, being an aromatic heterocyclic system, exhibits several characteristic vibrational modes. These include C-H stretching vibrations of the aromatic ring, which are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of medium to strong bands in the 1620-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations are also characteristic and appear in the regions of 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively. The pattern of the out-of-plane C-H bending bands can often provide information about the substitution pattern on the benzene portion of the indazole ring.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed in the crystal lattice. Although specific crystallographic data for this compound is not publicly available, the solid-state structure can be inferred by examining the structures of closely related indazole derivatives.

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxyl groups. This is a very robust and frequently observed supramolecular synthon.

In addition to the carboxylic acid dimerization, other intermolecular interactions are anticipated. The nitrogen atom at the 2-position of the indazole ring is a potential hydrogen bond acceptor. For instance, in the crystal structure of the related compound, indazol-2-yl-acetic acid, a supramolecular architecture involving O-H···N intermolecular hydrogen bonds has been observed. nih.gov This suggests that in this compound, there could be a competition or coexistence of O-H···O and O-H···N hydrogen bonds, leading to the formation of chains or more complex networks.

The formyl group can also participate in weaker C-H···O hydrogen bonds, where the aldehydic hydrogen acts as a donor and an oxygen atom (either from a carbonyl or another formyl group) acts as an acceptor. Furthermore, π-π stacking interactions between the aromatic indazole rings of adjacent molecules are likely to play a significant role in stabilizing the crystal packing.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of dimeric structures |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Indazole Nitrogen (N2) | Formation of chains or networks |

| Weak Hydrogen Bond | Formyl (C-H) | Carbonyl Oxygen (C=O) | Further stabilization of the crystal lattice |

| π-π Stacking | Indazole Ring | Indazole Ring | Contribution to overall crystal stability |

This is an interactive data table. Click on the headers to sort.

While precise experimental values are not available, the expected bond lengths and angles within this compound can be estimated based on standard values and data from analogous structures. The indazole ring is expected to be largely planar. The bond lengths within the benzene part of the ring will be typical for an aromatic system. The C-N and N-N bonds in the pyrazole part of the ring will reflect their partial double bond character.

The geometry of the acetic acid side chain is of particular interest. There will be free rotation around the N-CH₂ and CH₂-COOH single bonds, and the conformation adopted in the solid state will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. The torsion angles describing the orientation of the acetic acid group relative to the indazole ring would be a key feature determined by X-ray crystallography. Similarly, the orientation of the formyl group relative to the indazole ring would be established. Due to conjugation, the formyl group is expected to be coplanar with the indazole ring.

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are paramount for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and determining the concentration of this compound. A validated reverse-phase HPLC (RP-HPLC) method is crucial for obtaining reliable and reproducible results.

Method Development: The development of an appropriate HPLC method involves the systematic optimization of several parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. For an acidic compound like this compound, a C18 or C8 column is typically employed. The mobile phase often consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, with the pH adjusted to ensure the analyte is in a single ionic form. nih.govresearchgate.net The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution for acidic analytes. whiterose.ac.uk

An illustrative HPLC method for the analysis of this compound is presented below. Gradient elution is often preferred to effectively separate compounds with a range of polarities that might be present in a research sample.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 310 nm |

Validation: Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing placebo samples and stressed samples.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

While this compound itself is not sufficiently volatile for direct GC analysis without derivatization due to its carboxylic acid group, GC coupled with Mass Spectrometry (GC-MS) is an invaluable technique for the identification and quantification of volatile impurities or byproducts that may be present from its synthesis. nih.govnih.gov For instance, residual solvents or low molecular weight starting materials can be effectively monitored using this method.

Sample Preparation and Analysis: A research sample of the compound would typically be dissolved in a suitable volatile solvent, such as methanol (B129727) or dichloromethane, and injected into the GC-MS system. The high temperature of the GC inlet and column would volatilize the impurities, which are then separated based on their boiling points and interaction with the stationary phase.

A representative GC-MS method for analyzing volatile byproducts is outlined below.

| Parameter | Condition |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 35-550 amu |

This method allows for the separation and identification of potential volatile byproducts by comparing their mass spectra with established libraries.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time. rsc.orgnih.gov For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel coated). The plate is then developed in a chamber containing a suitable mobile phase. The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. nih.govsemanticscholar.org By comparing the retention factor (Rf) values of the spots corresponding to the starting materials, product, and any intermediates, a chemist can qualitatively assess the status of the reaction. Visualization is typically achieved under UV light (254 nm and/or 366 nm) due to the aromatic nature of the indazole ring.

An example of a TLC system for monitoring a relevant synthesis is provided below.

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |

| Visualization | UV lamp (254 nm) |

UV-Visible Spectroscopy for Electronic Structure and Concentration Determination

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of conjugated systems and for quantitative analysis. The indazole ring system, being aromatic and conjugated with a formyl group, exhibits characteristic absorption bands in the UV region.

Electronic Structure: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions. The conjugation of the benzene ring with the pyrazole ring and the formyl substituent influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The spectrum can provide insights into the electronic environment of the chromophore. For related azole compounds, these transitions are often observed in the 200-350 nm range. researchgate.net

Concentration Determination: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for the quantitative determination of this compound in solution.

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

An illustrative table of expected UV-Vis absorption data is provided below.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 1 |

| Methanol | ~254 | ~310 | (Value would be determined experimentally) |

| Acetonitrile | ~253 | ~309 | (Value would be determined experimentally) |

The exact λmax values and molar absorptivity are dependent on the solvent used due to solvatochromic effects.

Computational and Theoretical Investigations of 2 3 Formyl 1h Indazol 1 Yl Acetic Acid

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

Molecular Dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of 2-(3-Formyl-1H-indazol-1-yl)acetic acid when bound to a biological target. These simulations model the atomic movements over time, offering insights into the stability of the ligand-protein complex and the conformational flexibility of the ligand.

The conformational flexibility of this compound, particularly the acetic acid side chain, is crucial for its ability to adapt to the binding pocket of a target protein. MD simulations can sample a wide range of possible conformations, identifying the most energetically favorable orientations.

The torsional angles of the acetic acid moiety (O=C-C-N) and the formyl group (O=C-C=C) are key parameters in these analyses. By tracking these angles throughout the simulation, researchers can construct a conformational landscape that reveals the preferred spatial arrangements of these functional groups. This information is vital for understanding how the ligand achieves an optimal fit within the binding site. The flexibility of substituted cyclohexanes, for example, is a well-studied area that provides a basis for understanding how substituents on cyclic systems influence conformational preferences. libretexts.orgyoutube.com

A more negative ΔG_bind value indicates a more stable and higher-affinity interaction. These calculations can be used to rank different derivatives and to decompose the binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation).

Table 2: Hypothetical Binding Free Energy Data for this compound with a Target Protein

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -30.8 |

| Polar Solvation Energy | +55.7 |

| Non-polar Solvation Energy | -5.1 |

| ΔG_bind | -25.4 |

Such data provides a quantitative measure of binding affinity and highlights the key energetic drivers of complex formation. This is a fundamental task in drug discovery for which deep learning models are also being developed to improve prediction accuracy. nih.goved.ac.uk

Pharmacophore Modeling and Virtual Screening Based on the Indazoleacetic Acid Scaffold

Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features required for biological activity. Based on the structure of this compound, a pharmacophore model can be generated to guide the discovery of novel compounds with similar binding properties. ugm.ac.idugm.ac.idresearchgate.net

A 3D pharmacophore model for this compound would typically include the following features:

A Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom of the 3-formyl group.

A Hydrogen Bond Donor (HBD): Corresponding to the hydroxyl group of the 1-acetic acid moiety.

An Aromatic Ring (AR): Representing the indazole core.

A Negative Ionizable (NI) feature: Representing the deprotonated carboxylate of the acetic acid.

The spatial relationships (distances and angles) between these features are critical. Software such as LigandScout or MOE can be used to generate and refine these models based on the ligand's low-energy conformations or its docked pose in a protein's active site. nih.govnih.gov

Table 3: Hypothetical 3D Pharmacophore Model Features and Constraints

| Feature 1 | Feature 2 | Distance (Å) |

|---|---|---|

| HBA (Formyl O) | AR (Indazole) | 3.5 - 4.5 |

| HBD (Acid OH) | NI (Acid O⁻) | 1.5 - 2.5 |

This model serves as a 3D query for searching large chemical databases for molecules that match these spatial and chemical requirements.

Once a pharmacophore model is validated, it can be used for virtual screening of large compound libraries (e.g., ZINC, PubChem) to identify "hits"—molecules that match the pharmacophore query. This process filters vast chemical spaces to a manageable number of candidates for further investigation.

The hits from the virtual screen would not be limited to the indazoleacetic acid scaffold but could include a diverse range of chemical structures that present the same key binding features in the correct 3D orientation. These hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, to prioritize them for experimental testing. This approach has been successfully applied to various indazole-containing derivatives to identify novel inhibitors for different targets. ugm.ac.idnih.gov

Biological Activity and Preclinical Mechanistic Elucidation of 2 3 Formyl 1h Indazol 1 Yl Acetic Acid

Exploration of Biological Targets and Signaling Pathways

No published studies were identified that investigated the specific biological targets or signaling pathways modulated by 2-(3-Formyl-1H-indazol-1-yl)acetic acid. The indazole class of compounds is known to interact with a wide range of biological targets, but specific data for this molecule is lacking.